5-Acetylfuran-2-carboxylic acid
Overview
Description
5-Acetylfuran-2-carboxylic acid: is an organic compound with the molecular formula C₇H₆O₄. It is a derivative of furan, a heterocyclic organic compound, and contains both an acetyl group and a carboxylic acid group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Acetylfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of furan derivatives. For example, the cross-ketonization of methyl 2-furoate with acetic acid over a ZrO₂ catalyst can produce this compound . This reaction typically occurs under continuous-flow, gas-phase conditions at elevated temperatures (around 350°C) to achieve high selectivity and conversion rates.
Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes that optimize yield and purity. The use of transition metal catalysts, such as ZrO₂, is common due to their effectiveness in promoting the desired reactions while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Acetylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-Hydroxymethylfuran-2-carboxylic acid.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Acetylfuran-2-carboxylic acid is used as a building block in organic synthesis. Its functional groups allow for the creation of more complex molecules through various chemical reactions .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can serve as intermediates in the synthesis of pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound is also used in the production of bio-based polymers and other materials. Its derivatives, such as furan-2,5-dicarboxylic acid, are valuable for creating sustainable and environmentally friendly products .
Mechanism of Action
The mechanism of action of 5-acetylfuran-2-carboxylic acid and its derivatives depends on their specific applicationsFor example, in biological systems, it may inhibit enzymes or interact with receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Furan-2,5-dicarboxylic acid: A derivative used in the production of bio-based polymers.
5-Hydroxymethylfurfural: An intermediate in the synthesis of furan derivatives.
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
Uniqueness: 5-Acetylfuran-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the furan ring. This dual functionality allows for diverse chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes .
Biological Activity
5-Acetylfuran-2-carboxylic acid (AFCA) is an organic compound characterized by its unique furan ring structure, which includes both an acetyl group and a carboxylic acid group. This dual functionality contributes to its diverse chemical reactivity and potential biological applications. The molecular formula of AFCA is C₇H₈O₃, and it serves as a significant building block in organic synthesis, with implications for pharmaceuticals and other fields.
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects. For instance, its structural features allow it to participate in Diels–Alder reactions and other chemical transformations that can enhance its pharmacological potential.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Some studies have explored the anticancer activity of compounds related to AFCA. For example, derivatives containing the carboxylic acid functionality have shown promising results in inhibiting cancer cell proliferation, particularly in lung adenocarcinoma models .
- Enzyme Inhibition : AFCA and its derivatives have been tested for their ability to inhibit enzymes such as angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. The structure-activity relationship (SAR) studies reveal that modifications to the carboxylic acid group can significantly enhance inhibitory potency .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Anticancer Activity : A study involving various derivatives of AFCA demonstrated that certain modifications led to increased cytotoxicity against A549 lung cancer cells. Compounds were tested at a concentration of 100 µM, revealing a structure-dependent anticancer effect .
- Enzyme Inhibition : Research on ACE inhibitors showed that AFCA derivatives exhibited varying degrees of inhibition, with some compounds achieving IC50 values significantly lower than those of established drugs .
- Synthesis and Reactivity : The synthesis of AFCA has been optimized through various methods, including Friedel-Crafts acylation techniques. These methods allow for the efficient production of AFCA and its derivatives for further biological testing .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound | Key Features | Unique Aspects |
---|---|---|
This compound | Acetyl and carboxylic groups | Versatile reactivity due to both functional groups |
Furan-2-carboxylic acid | Carboxylic group only | Less reactive than AFCA |
Acetylfuran | Acetyl group only | Lacks carboxylic functionality |
3-Acetamido-5-acetylfuran | Acetamido and acetyl groups | Enhanced reactivity due to nitrogen |
Properties
IUPAC Name |
5-acetylfuran-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLQSHUTWBHYIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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